N-(1-methylpyridin-5-yl)benzamide

Description

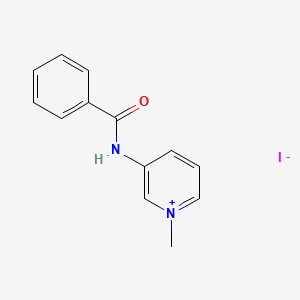

N-(1-Methylpyridin-5-yl)benzamide is a benzamide derivative featuring a benzoyl group linked to a 1-methylpyridin-5-ylamine moiety. This compound’s structural uniqueness lies in the methyl-substituted pyridine, distinguishing it from other benzamide derivatives discussed in the literature.

Properties

CAS No. |

59171-48-1 |

|---|---|

Molecular Formula |

C13H13IN2O |

Molecular Weight |

340.16 g/mol |

IUPAC Name |

N-(1-methylpyridin-1-ium-3-yl)benzamide;iodide |

InChI |

InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)14-13(16)11-6-3-2-4-7-11;/h2-10H,1H3;1H |

InChI Key |

WDCIXBSWRYLULB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC(=C1)NC(=O)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methylpyridin-5-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyridin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(1-methylpyridin-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.

Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of N-(1-methylpyridin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways in bacteria, thereby disrupting cell-to-cell communication and biofilm formation. The compound’s ability to bind to target proteins and interfere with their function is crucial to its biological activity .

Comparison with Similar Compounds

Key Observations :

- The methylpyridine group in the target compound likely reduces polarity (lower PSA) compared to tetrazole-containing analogs .

Pharmacokinetic and Toxicity Profiles

- This compound : Predicted moderate solubility and blood-brain barrier penetration due to intermediate PSA (~50.1).

- Rip-B : Methoxy groups may enhance metabolic stability but increase CYP450 interaction risks .

- N-(Phenylcarbamoyl)benzamide : ADMET predictions suggest low hepatotoxicity and moderate intestinal absorption .

- 4-(Hexyloxy)-N-[...]benzamide : High PSA (102.02) likely limits CNS activity but improves renal excretion .

Research Findings

- Electronic Effects : Pyridine’s electron-withdrawing nature in the target compound may reduce nucleophilic reactivity compared to electron-rich analogs like Rip-B .

- Biological Activity : Tetrazole-containing benzamides (e.g., ) often exhibit enhanced kinase inhibition due to hydrogen-bonding interactions, whereas methylpyridine derivatives may target acetylcholine receptors .

- ADMET Trends : Bulkier substituents (e.g., hexyloxy) correlate with higher LogP and prolonged half-lives but increased hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.